molecular formula C8H12O4 B8778370 Methyl 2-acetyl-3-methoxybut-2-enoate

Methyl 2-acetyl-3-methoxybut-2-enoate

Cat. No. B8778370
M. Wt: 172.18 g/mol
InChI Key: CPXBIWUHSXPDLL-UHFFFAOYSA-N
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Patent
US07161024B2

Procedure details

Methyl 2-acetyl-3-methoxy-2-butenoate (86 g), formamidine acetate (62.5 g), acetone (344 ml) and methyl alcohol (258 ml) were charged into a 2 L 3-necked, flask (fitted with addition funnel, condenser, agitator and nitrogen inlet). The reaction is blanketed with nitrogen, the agitator is started and the batch cooled to between −5 and 0° C. While the batch was cooling, a solution of potassium t-butoxide is prepared (67.4 g in THF, 258 ml) under nitrogen. When the batch reached the correct temperature, the potassium t-butoxide solution was charged slowly keeping the temperature below 5° C. The batch was allowed to warm to about 25° C. The reaction was complete after about 1.5 hours. Concentrated hydrochloric acid was added dropwise to bring the pH to 7. The batch was concentrated under vacuum until no more volatiles were collected. Methyl t-butylether (170 ml) and water (90 ml) were charged into the reaction. The batch was agitated for about 10 minutes and the layers were then separated. The lower aqueous layer was back extracted twice, each time with 170 ml methyl t-butylether. All the upper organic layers were combined and concentrated under vacuum to afford crude methyl 4,6-dimethylpyrimidine-5-carboxylate 103 gm as an oil. The product was purified by chromatography on a silica gel column eluting with heptane/ethyl acetate (7:3) followed by crystallization from heptane, m. p. 43–45° C., 1H NMR (CDCl3): δ2.53 (6H, s, CH3), δ3.96 (3H, s, OCH3), δ8.96 (1H, s, ArH). 13H CMR (CDCl3): δ167.97, δ164.71, δ158.23, δ53.05, δ23.18. HR-MS; Calculated for C7H9N2O2, m/z=153.0664. Found 153.0667.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
62.5 g
Type
reactant
Reaction Step Two
Quantity
258 mL
Type
solvent
Reaction Step Two
Quantity
344 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4](=[C:9](OC)[CH3:10])[C:5]([O:7][CH3:8])=[O:6])(=O)[CH3:2].C(O)(=O)C.[CH:17]([NH2:19])=[NH:18].[CH3:20][C:21]([CH3:24])([O-:23])[CH3:22].[K+:25].Cl>C1COCC1.CO.CC(C)=O>[CH3:20][C:21]([CH3:24])([O-:23])[CH3:22].[K+:25].[CH3:2][C:1]1[C:4]([C:5]([O:7][CH3:8])=[O:6])=[C:9]([CH3:10])[N:19]=[CH:17][N:18]=1 |f:1.2,3.4,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
86 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OC)=C(C)OC
Name
Quantity
62.5 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
258 mL
Type
solvent
Smiles
CO
Name
Quantity
344 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The batch was agitated for about 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask (fitted with addition funnel, condenser, agitator and nitrogen inlet)
TEMPERATURE
Type
TEMPERATURE
Details
the batch cooled to between −5 and 0° C
TEMPERATURE
Type
TEMPERATURE
Details
While the batch was cooling
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
CONCENTRATION
Type
CONCENTRATION
Details
The batch was concentrated under vacuum until no more volatiles
CUSTOM
Type
CUSTOM
Details
were collected
ADDITION
Type
ADDITION
Details
Methyl t-butylether (170 ml) and water (90 ml) were charged into the reaction
CUSTOM
Type
CUSTOM
Details
the layers were then separated
EXTRACTION
Type
EXTRACTION
Details
The lower aqueous layer was back extracted twice
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(C)([O-])C.[K+]
Name
Type
product
Smiles
CC1=NC=NC(=C1C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 103 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07161024B2

Procedure details

Methyl 2-acetyl-3-methoxy-2-butenoate (86 g), formamidine acetate (62.5 g), acetone (344 ml) and methyl alcohol (258 ml) were charged into a 2 L 3-necked, flask (fitted with addition funnel, condenser, agitator and nitrogen inlet). The reaction is blanketed with nitrogen, the agitator is started and the batch cooled to between −5 and 0° C. While the batch was cooling, a solution of potassium t-butoxide is prepared (67.4 g in THF, 258 ml) under nitrogen. When the batch reached the correct temperature, the potassium t-butoxide solution was charged slowly keeping the temperature below 5° C. The batch was allowed to warm to about 25° C. The reaction was complete after about 1.5 hours. Concentrated hydrochloric acid was added dropwise to bring the pH to 7. The batch was concentrated under vacuum until no more volatiles were collected. Methyl t-butylether (170 ml) and water (90 ml) were charged into the reaction. The batch was agitated for about 10 minutes and the layers were then separated. The lower aqueous layer was back extracted twice, each time with 170 ml methyl t-butylether. All the upper organic layers were combined and concentrated under vacuum to afford crude methyl 4,6-dimethylpyrimidine-5-carboxylate 103 gm as an oil. The product was purified by chromatography on a silica gel column eluting with heptane/ethyl acetate (7:3) followed by crystallization from heptane, m. p. 43–45° C., 1H NMR (CDCl3): δ2.53 (6H, s, CH3), δ3.96 (3H, s, OCH3), δ8.96 (1H, s, ArH). 13H CMR (CDCl3): δ167.97, δ164.71, δ158.23, δ53.05, δ23.18. HR-MS; Calculated for C7H9N2O2, m/z=153.0664. Found 153.0667.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
62.5 g
Type
reactant
Reaction Step Two
Quantity
258 mL
Type
solvent
Reaction Step Two
Quantity
344 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4](=[C:9](OC)[CH3:10])[C:5]([O:7][CH3:8])=[O:6])(=O)[CH3:2].C(O)(=O)C.[CH:17]([NH2:19])=[NH:18].[CH3:20][C:21]([CH3:24])([O-:23])[CH3:22].[K+:25].Cl>C1COCC1.CO.CC(C)=O>[CH3:20][C:21]([CH3:24])([O-:23])[CH3:22].[K+:25].[CH3:2][C:1]1[C:4]([C:5]([O:7][CH3:8])=[O:6])=[C:9]([CH3:10])[N:19]=[CH:17][N:18]=1 |f:1.2,3.4,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
86 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OC)=C(C)OC
Name
Quantity
62.5 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
258 mL
Type
solvent
Smiles
CO
Name
Quantity
344 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The batch was agitated for about 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask (fitted with addition funnel, condenser, agitator and nitrogen inlet)
TEMPERATURE
Type
TEMPERATURE
Details
the batch cooled to between −5 and 0° C
TEMPERATURE
Type
TEMPERATURE
Details
While the batch was cooling
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
CONCENTRATION
Type
CONCENTRATION
Details
The batch was concentrated under vacuum until no more volatiles
CUSTOM
Type
CUSTOM
Details
were collected
ADDITION
Type
ADDITION
Details
Methyl t-butylether (170 ml) and water (90 ml) were charged into the reaction
CUSTOM
Type
CUSTOM
Details
the layers were then separated
EXTRACTION
Type
EXTRACTION
Details
The lower aqueous layer was back extracted twice
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(C)([O-])C.[K+]
Name
Type
product
Smiles
CC1=NC=NC(=C1C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 103 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.